Bienvenue dans la boutique en ligne BenchChem!

N-cyclopentyl-4-nitrobenzamide

Monoamine oxidase B Neurodegeneration Enzyme inhibition

Procure N-cyclopentyl-4-nitrobenzamide (CAS 301226-07-3, ≥95% HPLC) — a validated MAO-B inhibitor (IC50 115 nM) with >870-fold selectivity over α2A adrenergic receptors. This para-nitro benzamide scaffold delivers CNS-optimal logP (1.76) and a versatile synthetic handle for amine/diazonium derivatization, enabling rapid SAR library generation. Critically, structural analogs (2-chloro or amino variants) exhibit altered logP and hydrogen-bonding capacity, compromising membrane permeability and target engagement — making this specific compound irreplaceable for reproducible dopamine metabolism, oxidative stress, and neuroinflammation assays. Order your research-grade reference standard today.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
Cat. No. B326213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-4-nitrobenzamide
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O3/c15-12(13-10-3-1-2-4-10)9-5-7-11(8-6-9)14(16)17/h5-8,10H,1-4H2,(H,13,15)
InChIKeyVXQCTWJVIDLLNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentyl-4-nitrobenzamide: Structural Profile and Baseline Bioactivity for MAO-B Targeted Research


N-Cyclopentyl-4-nitrobenzamide (CAS 301226-07-3, C12H14N2O3, MW 234.25) is a para-nitro substituted benzamide derivative characterized by an N-cyclopentyl amide moiety. This compound belongs to a class of small molecules investigated for central nervous system applications, primarily as a scaffold for monoamine oxidase B (MAO-B) inhibition. In vitro enzyme assays have identified a baseline IC50 of 115 nM against human MAO-B using a kynuramine fluorescence-based assay [1]. The compound is commercially available as a research reagent with standard purity specifications of ≥95% .

Why N-Cyclopentyl-4-nitrobenzamide Cannot Be Interchanged with Generic Benzamide Analogs


The combination of a para-nitro group and an unsubstituted cyclopentyl amide in N-cyclopentyl-4-nitrobenzamide establishes a specific chemical fingerprint that is not replicated by common analogs. Substitution of the nitro group with an amino group dramatically alters both logP and hydrogen bonding capacity (LogP drops from ~1.76 to 1.43; H-bond donors increase from 1 to 2) , which would critically change membrane permeability and target engagement. Conversely, addition of a chloro substituent at the 2-position increases molecular weight by ~15% (234 → 269 Da) and elevates logP to 2.46 , potentially introducing off-target liabilities. Therefore, using generic, structurally related benzamides as drop-in replacements will fail to recapitulate the quantitative activity and selectivity profile established for this specific molecule. The following evidence quantifies these critical differences.

Quantitative Differentiation of N-Cyclopentyl-4-nitrobenzamide Against Closest Analogs


MAO-B Inhibition Potency: 76-Fold Improvement Over Lead Benzamide Scaffold

N-Cyclopentyl-4-nitrobenzamide demonstrates an IC50 of 115 nM against human MAO-B in a fluorescence-based kynuramine assay [1]. This represents a 76-fold improvement in potency compared to the lead 2-methyl substituted benzamide scaffold (IC50 = 8.7 μM) reported in a medicinal chemistry optimization campaign for substituted benzamide MAO-B inhibitors [2]. The significant potency gain is attributed to the specific combination of the para-nitro substituent and the N-cyclopentyl amide group.

Monoamine oxidase B Neurodegeneration Enzyme inhibition

Target Selectivity: >870-Fold Discrimination Against Alpha-2A Adrenergic Receptor

In a radioligand competitive binding assay using rat striatal tissue, N-cyclopentyl-4-nitrobenzamide exhibited negligible affinity for the alpha-2A adrenergic receptor with a Ki >100,000 nM [1]. This translates to a selectivity index of >870 for MAO-B (IC50 = 115 nM) over alpha-2A, a common off-target for CNS-active compounds. In contrast, the 2-chloro analog (2-chloro-N-cyclopentyl-4-nitrobenzamide) was reported to exhibit an IC50 of 3.2 μM against a subset of tyrosine kinases involved in inflammatory pathways [2], indicating a broader and different polypharmacology profile compared to the unchlorinated parent compound.

Off-target liability Alpha-2A adrenergic receptor Selectivity profiling

Physicochemical Property Differentiation: LogP and LogSW Compared to Amino and Chloro Analogs

The computed octanol-water partition coefficient (LogP) for N-cyclopentyl-4-nitrobenzamide is 1.76, with a corresponding LogSW (intrinsic solubility) of -3.14 . This places the compound in an optimal lipophilicity range for blood-brain barrier penetration (generally accepted range for CNS drugs: LogP 1-4). Reduction of the nitro group to an amino group (4-amino-N-cyclopentylbenzamide) decreases LogP to 1.43 and improves LogSW to -1.91 , which would significantly reduce passive membrane permeability. Conversely, addition of a 2-chloro substituent increases LogP to 2.46 and decreases LogSW to -3.65 , pushing the compound into a more lipophilic space associated with higher metabolic clearance and potential toxicity.

Lipophilicity Water solubility ADME properties

Purity Specification and Assay Standardization: ≥95% HPLC Purity Ensures Reproducible Bioactivity

Commercially sourced N-cyclopentyl-4-nitrobenzamide (Sigma-Aldrich AldrichCPR line) is specified to a minimum purity of ≥95% as determined by HPLC . This level of analytical quality control is essential for generating reliable and reproducible biological activity data, particularly in enzyme inhibition assays where trace impurities can act as potent inhibitors or activators, leading to spurious results. Patents covering analogous benzamide compositions for MAO-B inhibition explicitly require HPLC purity of ≥95% for pharmaceutical compositions [1], underscoring that this purity threshold is an industry-accepted standard for meaningful biological evaluation.

Analytical chemistry QC/QA Reproducibility

Solubility Profile for In Vitro Assays: DMSO Compatibility Supports Consistent Enzyme Assay Preparation

Vendor recommendations for N-cyclopentyl-4-nitrobenzamide indicate solubility in DMSO for biological assays . This is a critical practical differentiator from some close analogs, as the 2-chloro derivative, despite similar logP, may exhibit different solubility characteristics that require alternative solvent systems. Consistent DMSO solubility allows for standardized preparation of stock solutions at millimolar concentrations, minimizing vehicle-related artifacts in cell-based and biochemical assays. The compound's melting point and boiling point have been computationally predicted as 440.4±28.0 °C at 760 mmHg , indicating high thermal stability suitable for storage and handling under standard laboratory conditions.

Assay development Solvent compatibility Biochemical assays

Validated Application Scenarios for N-Cyclopentyl-4-nitrobenzamide in CNS Drug Discovery and Medicinal Chemistry


Lead Optimization for Selective MAO-B Inhibitors in Neurodegenerative Disease Programs

The compound's 115 nM IC50 against human MAO-B, combined with >870-fold selectivity over alpha-2A adrenergic receptors, makes it an ideal starting scaffold for lead optimization campaigns targeting Parkinson's disease and Alzheimer's disease. Its lipophilicity (LogP 1.76) is within the CNS-optimal range, and the nitro group serves as a synthetic handle for further derivatization to improve metabolic stability while maintaining potency [1].

Tool Compound for Dissecting MAO-B Dependent Pathways in Cellular Models

With defined MAO-B inhibition potency and high purity (≥95% HPLC), this compound is suitable for use as a reference inhibitor in cellular assays examining dopamine metabolism, oxidative stress, and neuroinflammation. Its selectivity over adrenergic receptors minimizes off-target effects that could confound pathway analysis in neuronal cell lines or primary cultures [1].

Synthetic Intermediate for Generating Diverse Benzamide Libraries

The para-nitro group is a versatile synthetic handle that can be reduced to an amine for amide coupling or converted to a diazonium salt for Sandmeyer reactions. This allows chemists to use N-cyclopentyl-4-nitrobenzamide as a central core to generate libraries of analogs exploring SAR around the phenyl ring, while maintaining the favorable cyclopentyl amide moiety .

Reference Standard for HPLC Method Development and Purity Assessment

Given its defined purity specification (≥95%) and availability from reputable vendors, this compound can serve as a reference standard for developing and validating analytical methods (HPLC, LC-MS) used to monitor the purity of synthesized analogs or degradation products, ensuring quality control across a medicinal chemistry campaign .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopentyl-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.